molecular formula C6H10N2O3 B15131635 5-Ethoxy-1,3-diazinane-2,4-dione

5-Ethoxy-1,3-diazinane-2,4-dione

Cat. No.: B15131635
M. Wt: 158.16 g/mol
InChI Key: YRYGAGIGUCVSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinane derivatives This compound is characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,3-diazinane-2,4-dione typically involves the reaction of ethyl carbamate with a suitable diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane ring. Common reagents used in this synthesis include ethyl carbamate, diketones, and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized diazinane derivatives.

Scientific Research Applications

5-Ethoxy-1,3-diazinane-2,4-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The exact mechanism depends on the specific derivative and its target. Studies have shown that the compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-ethoxy-1,3-diazinane-2,4-dione: Similar structure with a chloro group instead of an ethoxy group.

    5-Methyl-1,3-diazinane-2,4-dione: Lacks the ethoxy group, resulting in different chemical properties.

    Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, leading to distinct biological activities.

Uniqueness

5-Ethoxy-1,3-diazinane-2,4-dione is unique due to the presence of the ethoxy group, which influences its reactivity and potential applications. This structural feature distinguishes it from other diazinane derivatives and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5-ethoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O3/c1-2-11-4-3-7-6(10)8-5(4)9/h4H,2-3H2,1H3,(H2,7,8,9,10)

InChI Key

YRYGAGIGUCVSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CNC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.